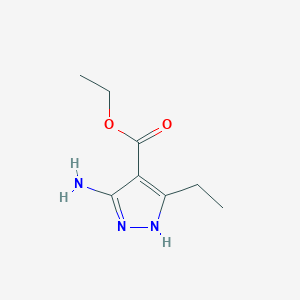

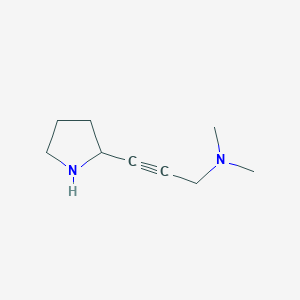

![molecular formula C20H22N4 B6434692 4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline CAS No. 2640835-52-3](/img/structure/B6434692.png)

4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline” is a complex organic molecule. It contains a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, a benzene ring and a pyrimidine ring. Attached to this core is a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a phenylethyl group .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of the benzanthrone dye-3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one was achieved by a bromine atom nucleophilic substitution reaction . Another example is the synthesis of a series of 4-{4-[2-(4-(2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles, which were designed and synthesized as novel atypical antipsychotic agents .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis . These techniques provide detailed information about the atomic connectivity, spatial arrangement of atoms, and the presence of functional groups in the molecule.Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the synthesis of the benzanthrone dye involved a bromine atom nucleophilic substitution reaction . In another study, a series of 4-{4-[2-(4-(2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles were synthesized as potential atypical antipsychotic agents .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the photophysical properties of the benzanthrone dye were investigated using UV-Vis and fluorescence spectroscopy in various organic solvents .科学的研究の応用

Synthesis of New Benzanthrone Dyes

The compound is used in the synthesis of new benzanthrone dyes . The structure of the obtained benzanthrone derivative is characterized by NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis . The photophysical properties of the target compound are investigated by means of UV-Vis and fluorescence spectroscopy in various organic solvents .

Fluorescence and Solvatochromism Studies

The compound is used in fluorescence and solvatochromism studies . The benzanthrone dyes synthesized using this compound have extended π-conjugated structures and good intramolecular charge transfer characteristics .

Sensor and Marker Applications

Benzanthrone dyes synthesized using this compound find potential applications in a variety of fields, such as sensors and markers . These substances have a wide range of donors capable of covering the spectrum from green to near infrared, and good photo- and thermal-stability .

Synthesis of Hydroxyzine Derivatives

The compound is used in the synthesis of novel hydroxyzine derivatives as potential AR antagonists . These derivatives were synthesized with different structures from traditional anti-prostate cancer drugs .

Prostate Cancer Research

The hydroxyzine derivatives synthesized using this compound have shown promising results in prostate cancer research . The mono-substituted derivatives on the phenyl group displayed strong cytotoxic activities, and some compounds showed relatively strong antagonistic potency against AR .

Molecular Docking Studies

The compound is used in molecular docking studies . Docking analysis showed that certain compounds mainly bind to AR receptor through hydrogen bonds and hydrophobic bonds .

作用機序

Target of Action

The primary targets of 4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline are D2 and 5-HT2A receptors . These receptors are found in the brain and are involved in various neurological and psychiatric conditions. The D2 receptor is a dopamine receptor, and its antagonism is associated with the treatment of schizophrenia and other psychoses . The 5-HT2A receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin, and it plays a key role in the mediation of visual hallucinations and delusions .

Mode of Action

4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline interacts with its targets by binding to the D2 and 5-HT2A receptors . This binding inhibits the activity of these receptors, leading to changes in neurotransmission . The compound’s interaction with these receptors is believed to contribute to its antipsychotic effects .

Biochemical Pathways

The compound’s interaction with D2 and 5-HT2A receptors affects the dopamine and serotonin pathways, respectively . Antagonism of D2 receptors can reduce the overactivity of dopamine that is often observed in schizophrenia . Similarly, antagonism of 5-HT2A receptors can modulate serotonin activity, which can help alleviate hallucinations and delusions .

Result of Action

The molecular and cellular effects of 4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline’s action include changes in neurotransmission due to its interaction with D2 and 5-HT2A receptors . These changes can lead to a reduction in the symptoms of conditions like schizophrenia, including hallucinations, delusions, and thought disorganization .

将来の方向性

The future directions for research on similar compounds could involve further exploration of their potential applications. For example, benzanthrone dyes, which have extended π-conjugated structures and good intramolecular charge transfer characteristics, find potential applications in a variety of fields, such as sensors and markers . Additionally, compounds with similar structures have shown promise as novel atypical antipsychotic agents , suggesting potential for further development in this area.

特性

IUPAC Name |

4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4/c1-2-6-17(7-3-1)10-11-23-12-14-24(15-13-23)20-18-8-4-5-9-19(18)21-16-22-20/h1-9,16H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJXCMSKYDEGOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=CC=CC=C2)C3=NC=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(2-Phenylethyl)piperazin-1-yl]quinazoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(furan-2-yl)propan-2-yl]-3-(thiophen-2-yl)urea](/img/structure/B6434618.png)

![N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B6434623.png)

![N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamide](/img/structure/B6434653.png)

![4-[9-(3,4-dicarboxyphenyl)-9H-fluoren-9-yl]benzene-1,2-dicarboxylic acid](/img/structure/B6434659.png)

![1-(4-chlorobenzenesulfonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B6434661.png)

![2-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B6434689.png)